molecular formula C19H20N2OS B2517385 3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole CAS No. 339099-71-7

3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

Cat. No. B2517385
CAS RN: 339099-71-7
M. Wt: 324.44
InChI Key: RRADETMTPKKQPP-UHFFFAOYSA-N
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Description

The compound "3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The tert-butyl group is a bulky substituent that can influence the compound's physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the condensation of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. In the context of tert-butyl substituted oxadiazoles, the synthesis can be mediated by tert-butyl nitrite (TBN) as shown in the synthesis of 3-aryl-1,2,4-oxadiazol-5(4 H)-ones from terminal aryl alkenes through a biradical reaction intermediate, involving multiple C-H bond functionalizations . Another approach involves the reaction of aryl hydrazides with 3,5-di-tert-butyl-4-hydroxybenzoic acid in the presence of phosphorus oxychloride to yield 2,5-disubstituted oxadiazoles . Additionally, sterically hindered oxadiazoles can be synthesized by condensation reactions involving acids, hydrazine dihydrochloride, and other reagents .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be confirmed through various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and HRMS. X-ray diffraction studies provide detailed insights into the crystal structure, as demonstrated by the characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which crystallized in the monoclinic system with specific unit cell parameters . These techniques are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives is influenced by the substituents on the ring. The presence of tert-butyl groups can create steric hindrance, potentially affecting the compound's reactivity in further chemical transformations. The oxadiazole ring itself can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, depending on the nature of the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are determined by the nature of the substituents. Bulky groups like tert-butyl can affect these properties by increasing steric hindrance. The chemical properties, including reactivity and the ability to form intermolecular interactions, are also influenced by the substituents. For instance, the presence of tert-butyl groups can enhance the lipophilicity of the compound, which may affect its biological activity .

Biological Activity

Although not directly related to the compound , some studies on similar oxadiazole derivatives have evaluated their biological activities. For example, certain 1,2,4-oxadiazole compounds have been tested for antioxidant properties using DPPH and FRAP assays, with some showing significant free-radical scavenging ability . Another study assessed the antibacterial and anthelmintic activities of a tert-butyl substituted oxadiazole, which exhibited moderate anthelmintic activity . These studies suggest that the oxadiazole core, along with appropriate substituents, can confer valuable biological properties.

properties

IUPAC Name

3-(4-tert-butylphenyl)-5-(2-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-19(2,3)14-11-9-13(10-12-14)17-20-18(22-21-17)15-7-5-6-8-16(15)23-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRADETMTPKKQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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